N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide: is a synthetic organic compound that features a morpholine ring and two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-bromoethyl thiophene with morpholine under basic conditions to form the intermediate N-(2-morpholinoethyl)thiophene.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-thiophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to yield reduced forms of the thiophene rings.
Substitution: The compound can participate in substitution reactions, especially at the thiophene rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under suitable conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Polymer Science: It may be incorporated into polymers to impart unique characteristics.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the morpholine and thiophene rings allows for diverse interactions with biological macromolecules, potentially affecting various signaling pathways.
Comparison with Similar Compounds
- N-(2-morpholinoethyl)-2-thiophenecarboxamide
- N-(2-piperidinoethyl)-2-thiophenecarboxamide
- N-(2-morpholinoethyl)-2-furancarboxamide
Comparison:
- Structural Differences: The presence of different heterocyclic rings (thiophene vs. furan) or different amine groups (morpholine vs. piperidine) can significantly alter the compound’s properties.
- Unique Features: N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide is unique due to the combination of morpholine and two thiophene rings, which may confer distinct electronic and steric properties, influencing its reactivity and interactions.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c19-16(10-14-2-1-8-22-14)17-11-15(13-3-9-21-12-13)18-4-6-20-7-5-18/h1-3,8-9,12,15H,4-7,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSQPNJPBIDKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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